molecular formula C8H5IO3 B2966931 3-Formyl-5-iodobenzoic acid CAS No. 1289015-17-3

3-Formyl-5-iodobenzoic acid

Cat. No. B2966931
CAS RN: 1289015-17-3
M. Wt: 276.029
InChI Key: KXXFEXDZTIEBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-5-iodobenzoic acid is a chemical compound with the molecular formula C8H5IO3 and a molecular weight of 276.03 . It is commonly used in chemical research .


Molecular Structure Analysis

The molecular structure of 3-Formyl-5-iodobenzoic acid consists of an iodine atom and a formyl group attached to a benzoic acid molecule . The exact structure can be represented by the SMILES string: O=C(O)C1=CC(I)=CC(C=O)=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-5-iodobenzoic acid are not fully detailed in the available resources. It is known that the compound has a molecular weight of 276.03 .

Scientific Research Applications

1. Growth Influence in Botany

3-Formyl-5-iodobenzoic acid and its derivatives, such as 2.3.5-triiodobenzoic acid, have been studied for their influence on plant growth. Zimmermann and Hitchcock (1949) found that 2.3.5-tri-iodobenzoic acid affected flowering and growth processes in tomatoes and acted as an anti-auxin in the Avena coleoptile standard test (Gorter, 1949).

2. DNA-Encoded Library Technology

In the field of DNA-encoded library technology (ELT), 3-Formyl-5-iodobenzoic acid has been used as a scaffold for creating biaryl DNA-encoded libraries. These libraries have been instrumental in discovering new small-molecule ligands for various protein targets, such as phosphoinositide 3-kinase α (PI3Kα) (Ding et al., 2016).

3. Development of Recyclable Hypervalent Iodine Reagents

The compound has been involved in the preparation and structural characterization of new recyclable iodine(III) reagents, derived from 3-iodosylbenzoic acid. These developments are significant in organic synthesis, offering a more sustainable approach (Yusubov et al., 2008).

4. Applications in Chemistry and Material Science

3-Formyl-5-iodobenzoic acid-related compounds have been utilized in synthesizing chelating adsorbents for the separation and preconcentration of trace heavy metals in natural aqueous systems. This has implications in environmental monitoring and remediation (Akl et al., 2004).

5. Synthesis of Organic Compounds

This chemical has played a role in the synthesis of various organic compounds, such as isocoumarins and 3-iodobenzo[b]furans, which are important in pharmaceuticals and material science (Subramanian et al., 2005); (Okitsu et al., 2008).

6. Nanocomposite Synthesis

It has been involved in the development of iodine-containing nanocomposites, with applications in biomedical fields, especially for the controlled release of iodine in vivo (Mamtsev et al., 2016).

7. Biofortification in Agriculture

The derivatives of 3-Formyl-5-iodobenzoic acid have been investigated for their role in iodine biofortification in plants. This research is crucial for understanding the uptake and metabolism of iodine in plants, with implications for agricultural practices and food security (Halka et al., 2019).

properties

IUPAC Name

3-formyl-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXFEXDZTIEBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-iodobenzoic acid

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